molecular formula C18H30O B1224631 (5Z,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one CAS No. 3796-69-8

(5Z,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one

Cat. No. B1224631
CAS RN: 3796-69-8
M. Wt: 262.4 g/mol
InChI Key: LTUMRKDLVGQMJU-VHSABMJYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one, also known as (5Z,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one, is a useful research compound. Its molecular formula is C18H30O and its molecular weight is 262.4 g/mol. The purity is usually 95%.
The exact mass of the compound (5Z,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water; soluble in oilsmiscible at room temperature (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality (5Z,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5Z,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

3796-69-8

Product Name

(5Z,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one

Molecular Formula

C18H30O

Molecular Weight

262.4 g/mol

IUPAC Name

(5Z,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one

InChI

InChI=1S/C18H30O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h9,11,13H,6-8,10,12,14H2,1-5H3/b16-11-,17-13-

InChI Key

LTUMRKDLVGQMJU-VHSABMJYSA-N

Isomeric SMILES

CC(=CCC/C(=C\CC/C(=C\CCC(=O)C)/C)/C)C

SMILES

CC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C

density

0.885-0.895

Other CAS RN

762-29-8

physical_description

Colourless or pale straw-coloured oily liquid;  intensely sweet, floral odou

solubility

soluble in water;  soluble in oils
Miscible at room temperature (in ethanol)

synonyms

farnesylacetone
farnesylacetone, (E,E)-isome

Origin of Product

United States

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